molecular formula C19H22N2O4S2 B2813639 2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919862-84-3

2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2813639
CAS RN: 919862-84-3
M. Wt: 406.52
InChI Key: AQZYKTZKSZDYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of researchers due to their potential as biologically active compounds. In the context of drug development, this compound class offers exciting possibilities:

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metals from corrosion makes them valuable in various applications .

STING Agonists

Recent research has focused on benzo[b]thiophene-2-carboxamide derivatives as STING (Stimulator of Interferon Genes) agonists. When activated, STING triggers immune responses, making these compounds potential candidates for cancer immunotherapy .

Synthetic Strategies

Various synthetic methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, lead to thiophene derivatives. These strategies enable the creation of diverse compounds with tailored properties .

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives

properties

IUPAC Name

2-[(3-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-11(2)27(24,25)13-7-5-6-12(10-13)18(23)21-19-16(17(20)22)14-8-3-4-9-15(14)26-19/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZYKTZKSZDYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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